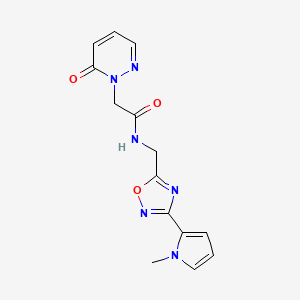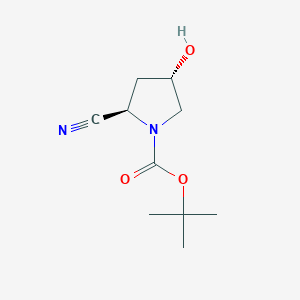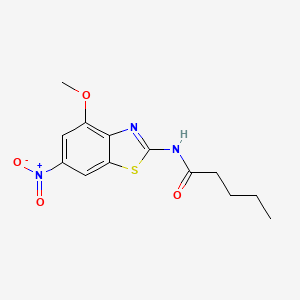
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that include pyrrol, oxadiazol, and pyridazinyl groups, known for their potential in various biological and chemical applications. These compounds often exhibit interesting properties due to their heterocyclic structures, which may be exploited for diverse scientific purposes.
Synthesis Analysis
The synthesis of compounds with oxadiazol and pyridazinone derivatives typically involves the reaction of amidoximes with chloro-carboxylic acids, followed by hydrazinolysis and ester formation to achieve the desired heterocyclic structures (Karpina et al., 2019). Another approach involves acetic anhydride reactions, forming pyridazin-3-one derivatives, indicating versatile methods for synthesizing complex heterocycles (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by NMR spectroscopy, revealing the arrangement of atoms within the molecule and providing insight into the electronic environment influencing its reactivity and properties. For example, coordination complexes with pyrazole-acetamide derivatives have been studied for their structural characteristics using X-ray crystallography, shedding light on the molecular geometry and hydrogen bonding interactions (Chkirate et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically include alkylation, acylation, and various coupling reactions, leading to a wide range of derivatives with potential biological activities. For instance, the synthesis of pyridazinone and oxadiazol derivatives has been demonstrated to proceed through reactions with DMF-DMA or active methylene compounds, highlighting the chemical versatility of these heterocycles (Ibrahim & Behbehani, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of these compounds are crucial for their application in various fields. For example, the solubility in different solvents can affect their use in pharmaceutical formulations or chemical reactions. The melting point and crystallinity can provide information about the purity and stability of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for understanding the compound's potential applications. The reactivity channels for acetamides, for example, reveal insights into the synthetic versatility and potential functionalization strategies for such molecules (Pailloux et al., 2007).
Applications De Recherche Scientifique
Synthesis and Biological Assessment
Research into similar heterocyclic compounds has led to the development of novel synthesis methods and biological assessments. A study by Karpina et al. (2019) elaborates on the synthesis of novel acetamides containing an 1,2,4-oxadiazole cycle, highlighting the broad potential for creating diverse functionalized triazolo[4,3-a]pyridine derivatives with interesting biological properties (Karpina et al., 2019). These findings are significant for the development of compounds with specified biological activities.
Antimicrobial and Antifungal Activities
The exploration of heterocyclic compounds extends to their antimicrobial and antifungal capabilities. For instance, Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were found to exhibit variable antimicrobial activities against selected microbial species, with compounds showing promising activities compared to standard drugs (Gul et al., 2017).
Pharmacological Potential and Toxicity Assessment
The pharmacological potential of heterocyclic derivatives, including oxadiazole and pyrazole novel derivatives, was further explored by Faheem (2018), who conducted toxicity assessments, tumor inhibition studies, and evaluations of antioxidant, analgesic, and anti-inflammatory actions. This comprehensive approach to studying the compounds' effects provides a foundation for developing new therapeutics with minimized side effects (Faheem, 2018).
Antioxidant Activity
The study of coordination complexes with pyrazole-acetamide derivatives by Chkirate et al. (2019) not only focuses on the synthesis and characterization but also delves into the antioxidant activities of these compounds, demonstrating significant potential in combating oxidative stress (Chkirate et al., 2019).
Antitumor Activity
Abou-Elmagd et al. (2016) investigated the antitumor activity of pyrazolyl-substituted 2(3H)-furanone derivatives, revealing that some compounds exhibited high activities against carcinoma cell lines, surpassing the efficacy of standard drugs in certain cases. This highlights the potential of such compounds in developing new cancer treatments (Abou-Elmagd et al., 2016).
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-19-7-3-4-10(19)14-17-12(23-18-14)8-15-11(21)9-20-13(22)5-2-6-16-20/h2-7H,8-9H2,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYLAOWDZHYPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)
![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)
![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)
![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)